molecular formula C4H3N5O B073395 [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one CAS No. 1489-03-8

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one

Cat. No. B073395
CAS RN: 1489-03-8
M. Wt: 137.1 g/mol
InChI Key: HCUNYVTVKYSWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It has been found to exhibit varying degrees of inhibitory activity towards thymidine phosphorylase .


Synthesis Analysis

The alkylation of the fused [1,2,4]triazolo[1,5-a][1,3,5]triazine system has been studied, including the reaction between 5-dimethylamino [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-one and bromoethane . The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” is characterized by a positive charge on the nitrogen atom of the 1,2,4-triazole ring, to which an alkyl substituent is attached, and a negative charge localized on the dinitromethyl group .


Chemical Reactions Analysis

The alkylation of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones has been studied . The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .


Physical And Chemical Properties Analysis

The empirical formula of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” is C8H11N3O, and its molecular weight is 165.19 .

Scientific Research Applications

Energetic Materials

“[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials” have been synthesized effectively . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They are comparable to the current secondary-explosive benchmark, CL-20 . This suggests strong possibilities for applications as secondary explosives .

Heat-Resistant Explosives

The compound has been used to create heat-resistant explosives . One such compound has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . This outperforms all current heat-resistant explosives .

Primary Explosives

Certain compounds in this category are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .

Adenosine A2a Receptor Antagonists

Piperazine derivatives of “[1,2,4]triazolo[1,5-a][1,3,5]triazine” have been demonstrated to be potent and selective adenosine A2a receptor antagonists . They have shown oral activity in rodent models of Parkinson’s disease .

Antioxidants

The target compounds were screened for their activity as antioxidants using DPPH (2,2′-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing/antioxidant power) methods . The results revealed that some triazolotriazine-5-(6H)thiones exhibited antioxidant activity ranging from moderate to high .

Parkinson’s Disease Treatment

The compound has been used in the treatment of Parkinson’s disease . Selected analogues from this series of “[1,2,4]triazolo[1,5-a][1,3,5]triazine” have been shown to be orally active in the mouse catalepsy model .

Mechanism of Action

Safety and Hazards

“[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It is advised to avoid skin contact and ingestion .

Future Directions

The –NHNO2, –ONO2, and –NO2 groups are competent explosophoric units for achieving better detonation performance and marked the advantage of oxygen-rich groups in energetic molecules . This suggests potential future directions in the development of new energetic materials.

properties

IUPAC Name

6H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O/c10-4-7-1-5-3-6-2-8-9(3)4/h1-2H,(H,5,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUNYVTVKYSWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933500
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one

CAS RN

1489-03-8
Record name 1489-03-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC73584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the main finding presented in the research papers regarding the synthesis of 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones?

A1: The research describes a new, efficient method for synthesizing 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones. The key reaction involves reacting previously unreported N-triazolide imidates with 1,2,4-triazole-3,5-diamine. [, ] This reaction proceeds regioselectively, meaning it favors the formation of one specific isomer of the product. [, ]

Q2: How was the structure of the synthesized 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones confirmed?

A2: The structure of the synthesized compounds was definitively confirmed using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, allowing for the unambiguous determination of its atomic arrangement and connectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.